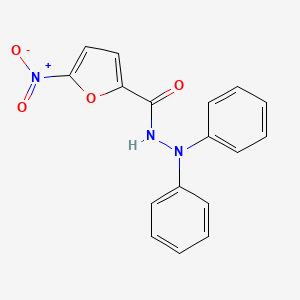

5-nitro-N',N'-diphenylfuran-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-N',N'-diphenylfuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-17(15-11-12-16(24-15)20(22)23)18-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDRDWOISBHOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Nitro N ,n Diphenylfuran 2 Carbohydrazide

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of the target molecule, 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, reveals a logical disconnection strategy. The primary disconnection is at the amide bond, separating the 5-nitrofuran-2-carbonyl unit from the N',N'-diphenylhydrazine moiety. This suggests that the final step in the synthesis could be an amidation reaction between a derivative of 5-nitro-2-furoic acid and N',N'-diphenylhydrazine.

Further disconnection of the 5-nitrofuran-2-carbonyl portion points to 5-nitro-2-furoic acid or its corresponding acyl chloride as a key intermediate. This intermediate can be conceptually derived from furan-2-carboxylic acid through a regioselective nitration reaction. Furan-2-carboxylic acid, in turn, can be synthesized from commercially available precursors such as furfural.

Therefore, the key starting materials for the synthesis can be identified as:

Furfural or a derivative for the furan (B31954) scaffold.

A nitrating agent for the introduction of the nitro group.

N',N'-diphenylhydrazine for the formation of the final carbohydrazide (B1668358).

Exploration of Diverse Synthetic Routes for Core Scaffold Assembly

Several synthetic routes can be envisioned for the assembly of the 5-nitro-N',N'-diphenylfuran-2-carbohydrazide core structure. These routes primarily differ in the sequence of the key chemical transformations.

A common and effective strategy involves the initial conversion of 5-nitro-2-furoic acid to its corresponding ester, typically a methyl or ethyl ester. synthonix.comnih.govgeorganics.sk This esterification can be achieved using standard methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst. The resulting ester, for instance, methyl 5-nitro-2-furoate, serves as a stable and reactive intermediate. synthonix.comchemeo.com

The subsequent step is the formation of the hydrazide. This is typically accomplished by reacting the ester with hydrazine (B178648) hydrate. chemrxiv.org This nucleophilic acyl substitution reaction proceeds readily to yield 5-nitrofuran-2-carbohydrazide (B3271388). This hydrazide is a crucial precursor for the final N',N'-diphenyl substitution. A variety of 5-nitrofuran-2-carbohydrazides have been synthesized and studied for their potential biological activities. nih.govnih.govnih.gov

Alternatively, furan-2-carbohydrazide (B108491) can be synthesized first from furan-2-carboxamide. chemicalbook.com This can then be nitrated and subsequently reacted with the desired diphenylamine derivative.

The introduction of the nitro group at the C-5 position of the furan ring is a critical step that significantly influences the electronic properties of the molecule. Furan is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions. citycollegekolkata.orgpharmaguideline.com However, the reaction conditions must be carefully controlled to avoid polymerization or the formation of polysubstituted products. citycollegekolkata.orgpharmaguideline.com

Nitration of furan derivatives is often carried out using milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), at low temperatures. pharmaguideline.comquimicaorganica.org The electron-withdrawing nature of the carboxyl or ester group at the C-2 position directs the incoming electrophile (the nitronium ion, NO2+) to the C-5 position. This regioselectivity is a key aspect of the synthesis. The mechanism of furan nitration can proceed through an addition-elimination pathway. citycollegekolkata.orgacs.org

The final step in the synthesis is the formation of the N',N'-diphenylcarbohydrazide moiety. This can be achieved through the reaction of 5-nitrofuran-2-carbohydrazide with a suitable diphenylating agent.

One approach involves the direct reaction of 5-nitrofuran-2-carbohydrazide with diphenylamine under conditions that promote amide bond formation. However, a more common and efficient method involves the activation of the carboxylic acid group of 5-nitro-2-furoic acid. This is typically done by converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 5-nitro-2-furoyl chloride can then be reacted with N',N'-diphenylhydrazine to form the desired product. chemrxiv.orgnih.govresearchgate.net The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govmdpi.com

Detailed Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and maximizing yields.

The nitro group is a strong electron-withdrawing group and can participate in electron transfer processes. rsc.orgorganic-chemistry.org During the synthesis, particularly if reductive conditions are inadvertently present, the nitro group can be reduced to various intermediates, such as nitroso, hydroxylamino, and ultimately amino groups. nih.govnih.govacs.org The reduction of nitroaromatic compounds is a well-studied process and can be mediated by various reagents and catalysts. organic-chemistry.org

The antimicrobial activity of many nitroaromatic compounds, including nitrofurans, is believed to be related to the in vivo enzymatic reduction of the nitro group, which generates reactive cytotoxic species. nih.govresearchgate.net While this reduction is a key aspect of their biological activity, it is generally an undesirable side reaction during the chemical synthesis of the target compound. Therefore, it is important to employ reaction conditions that are not overly reductive to preserve the integrity of the nitro group. The choice of reagents and the control of reaction parameters are critical to prevent unwanted reduction pathways. rsc.orgorganic-chemistry.org

Data Tables

Table 1: Key Intermediates in the Synthesis of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Role in Synthesis |

| Furan-2-carboxylic acid | C₅H₄O₃ | 112.08 | Starting material for the furan core |

| Methyl 5-nitro-2-furoate | C₆H₅NO₅ | 171.11 | Ester intermediate for hydrazide formation |

| 5-Nitro-2-furoic acid | C₅H₃NO₅ | 157.08 | Precursor to the acyl chloride |

| 5-Nitro-2-furoyl chloride | C₅H₂ClNO₄ | 175.53 | Activated intermediate for amidation |

| Furan-2-carbohydrazide | C₅H₆N₂O₂ | 126.12 | Hydrazide intermediate |

| 5-Nitrofuran-2-carbohydrazide | C₅H₅N₃O₄ | 171.11 | Precursor for diphenyl substitution |

| N',N'-Diphenylhydrazine | C₁₂H₁₂N₂ | 184.24 | Source of the diphenylamino group |

Research Findings

Recent research has focused on the synthesis of various derivatives of 5-nitrofuran-2-carbohydrazide and related compounds, exploring their potential as antimicrobial and antitubercular agents. nih.govnih.govacs.orgnih.gov These studies often involve the synthesis of a library of compounds with different substituents on the hydrazide nitrogen to investigate structure-activity relationships. nih.govnih.govrsc.orgresearchgate.net The synthetic methodologies employed in these studies are generally consistent with the pathways described above, highlighting the robustness and versatility of these chemical transformations. Furthermore, late-stage functionalization of 5-nitrofuran derivatives is also being explored as a strategy to create novel analogs with improved biological properties. rsc.org The synthesis of various furan-2-carboxamides and benzofuran-2-carboxamides has also been reported, indicating the broad interest in this class of compounds. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net

Intramolecular Cyclization and Rearrangement Processes

While specific studies on the intramolecular cyclization and rearrangement of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide are not extensively documented, the reactivity of related substituted furanyl amides provides insight into potential reaction pathways. Research on other 5-nitro substituted furanyl amides has revealed the occurrence of unusual isomerization-cyclization reactions, particularly under microwave conditions. These reactions can lead to the formation of complex heterocyclic systems, such as 1,4-dihydro-2H-benzofuro[2,3-c]pyridin-3-one derivatives.

Such transformations suggest that the 5-nitro-N',N'-diphenylfuran-2-carbohydrazide molecule could be susceptible to similar intramolecular processes. The presence of the electron-withdrawing nitro group on the furan ring, combined with the nucleophilic character of the hydrazide moiety, creates a framework conducive to cyclization under appropriate energetic conditions, such as heating or microwave irradiation. The specific products of such reactions would depend on the reaction conditions and the exact points of bond formation, potentially leading to novel polycyclic aromatic structures.

Photochemical Reactions and Degradation Pathways

The photochemical behavior of the 5-nitrofuran class of compounds has been a subject of significant investigation, providing a strong basis for understanding the likely degradation pathways of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide. The primary mechanism for the degradation of nitrofuran antibiotics is direct photolysis upon exposure to UV radiation.

Key photochemical processes observed in related nitrofuran compounds include:

Photoisomerization : A common initial step is the rapid formation of a photostationary state between syn and anti isomers. For instance, nitrofurantoin (B1679001) undergoes a fast anti → syn (or trans → cis) photoisomerization upon UV excitation.

Photohydrolysis : Following isomerization, a slower photohydrolysis of the side chain can occur. In the case of nitrofurantoin, this leads to the formation of 5-nitrofurfural (NFA) and aminohydantoin (AHD). It is plausible that the carbohydrazide side chain of the title compound could undergo a similar hydrolytic cleavage.

Nitrite Elimination : Upon UV-A irradiation, 5-nitrofurfural, a common degradation product, has been shown to lose a nitrite group, leading to the formation of compounds like 5-hydroxymethylene-2(5H)-furanone.

Ring Opening and Cleavage : More complex degradation mechanisms for nitrofurans can involve heterocyclic ring opening, nucleophilic aromatic photosubstitution, and homolytic cleavage of bonds within the side chain.

The efficiency of degradation can be significantly enhanced through photocatalysis. The use of titanium dioxide (TiO₂) as a photocatalyst has been shown to lead to the complete decomposition of nitrofurantoin and its photoderivatives, which are often resistant to direct photolysis alone.

| Nitrofuran Compound | Irradiation Conditions | Primary Photochemical Process | Major Degradation Products | Reference |

|---|---|---|---|---|

| Nitrofurantoin (NFT) | UV Excitation | Photoisomerization, Photohydrolysis | 5-nitrofurfural (NFA), Aminohydantoin (AHD) | |

| Nitrofurazone (B1679002) (NFZ) | UV Radiation (250W) | Photolysis | Transformation products (mineralization is low) | |

| 5-nitrofurfural (NFA) | UV-A Irradiation | Photosubstitution of NO₂ group | 5-hydroxymethylene-2(5H)-furanone | |

| General Nitrofuran Antibiotics | UV Light | Direct Photolysis | Autocatalytic degradation catalyzed by nitrous acid |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Stereochemistry

The molecular structure of 5-nitrofuran carbohydrazide (B1668358) derivatives is characterized by a specific arrangement of its constituent rings and functional groups. In the analogue N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide, the molecule adopts a distinctly curved conformation. nih.gov This curvature arises from the spatial relationship between the furan (B31954) and thiophene rings, which lie on the same side of the central carbohydrazide bridge. nih.gov

The stereochemistry around the imine bond (C=N) is consistently observed in the E configuration. nih.gov Furthermore, the conformation of the amide portion of the molecule shows that the carbonyl oxygen and the amide hydrogen atoms are in an anti position relative to each other. nih.gov

| Parameter | Atoms Involved | Value (°) |

|---|---|---|

| Dihedral Angle | Furan Ring vs. Thiophene Ring | 27.4 (2) |

| Torsion Angle | O3—N3—C10—O2 (Nitro Group) | -1.7 (5) |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of 5-nitrofuran carbohydrazides is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. nih.gov The primary interaction is the amide-N—H⋯O(carbonyl) hydrogen bond, which is a recurring and fundamental motif in the crystal packing of these compounds. nih.gov

C—H⋯O Interactions: Thienyl-C—H⋯O(nitro) and furanyl-C—H⋯O(nitro) contacts are observed, linking different parts of adjacent molecules. nih.gov

π–π Interactions: Stacking interactions occur between the aromatic thienyl and furanyl rings of neighboring molecules, with a measured inter-centroid distance of 3.515(2) Å in the thiophene analogue. nih.gov

Other Weak Interactions: Evidence from Hirshfeld surface analysis also points to the presence of nitro-N—O⋯π(thienyl) interactions, further consolidating the crystal packing. nih.gov

| Interaction Type | Donor-H···Acceptor | Significance |

|---|---|---|

| Amide Hydrogen Bond | N—H···O=C | Forms primary supramolecular chains. |

| Weak Hydrogen Bond | C—H(Thienyl)···O(Nitro) | Consolidates 3D architecture. |

| Weak Hydrogen Bond | C—H(Furanyl)···O(Nitro) | Consolidates 3D architecture. |

| π–π Stacking | Thienyl Ring ··· Furanyl Ring | Contributes to crystal packing (Inter-centroid distance = 3.515 Å). |

Crystal Packing Analysis and Supramolecular Architectures

The interplay of the intermolecular forces described above results in well-defined supramolecular architectures. The dominant N—H⋯O hydrogen bonds are responsible for linking molecules into one-dimensional supramolecular chains. nih.gov In the case of N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide, these chains are organized around a 4₁ screw axis. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of a molecule is a key determinant of its chemical properties. For 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and dipole moments are of significant interest.

The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution in a molecule. For 5-chloro-2-nitroanisole (B32773), the MESP map indicates that negative potential sites are located on the oxygen atoms of the nitro group, while positive potential sites are found around the hydrogen and ring carbon atoms. researchgate.net A similar pattern would be expected for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, with the nitro group's oxygen atoms being regions of high electron density and thus susceptible to electrophilic attack.

Table 1: Predicted Electronic Structure Parameters for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide (Illustrative)

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates electron-donating ability |

| LUMO Energy | Low | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Correlates with chemical reactivity and stability |

| Electrostatic Potential | Negative potential on nitro group oxygens | Indicates sites for electrophilic attack |

Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. researchgate.net The Fukui function is a particularly useful tool for identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. researchgate.net

For molecules containing a nitro group, the Fukui function can help pinpoint which atoms are most susceptible to attack. nih.gov The analysis of Fukui indices for 5-chloro-2-nitroanisole has been used to distinguish between nucleophilic and electrophilic centers, with the results corroborating the predictions from the MESP map. researchgate.net In 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, the carbon atom of the furan (B31954) ring attached to the nitro group, as well as the nitrogen and oxygen atoms of the nitro group itself, would be key areas of interest for reactivity analysis using Fukui functions.

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. mdpi.com For similar carbohydrazide (B1668358) compounds, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). nih.gov These theoretical spectra can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental results. For instance, in the study of (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide, the calculated vibrational parameters were compared with experimental FTIR counterparts. manchester.ac.uk

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the effects of the surrounding solvent. For a molecule like 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, with several rotatable bonds, MD simulations can map out the conformational landscape and identify the most stable conformers in different environments.

The transition from a gaseous phase to a solution can significantly alter the conformational preferences of a molecule. mdpi.com MD simulations can model these solvation effects by explicitly including solvent molecules in the simulation box, allowing for the study of solute-solvent interactions and their impact on the molecular structure. For instance, simulations of nitrobenzene (B124822) dioxygenase in an aqueous environment have provided information on its structure and dynamics, highlighting the role of specific interactions in its catalytic center. nih.gov

In Silico Modeling of Ligand-Target Interactions

To understand how 5-nitro-N',N'-diphenylfuran-2-carbohydrazide might interact with a biological target, in silico modeling techniques such as molecular docking are utilized. These methods predict the preferred binding orientation of a ligand to a receptor, providing insights into the non-covalent interactions that stabilize the complex.

While excluding the biological outcomes, the focus of this modeling is on the physical interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target's binding site. For example, docking studies with other 5-nitrofuran-2-carbohydrazides have been used to understand how these molecules occupy the binding pockets of specific enzymes. nih.gov Similarly, for 4-nitro-N-1H-pyrazol-3-ylbenzamide, molecular docking was used to investigate its potential interaction with the main protease of the SARS-CoV-2 virus, revealing favorable docking scores. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. nih.gov For reactions involving furan-2-carbohydrazide (B108491) derivatives, computational studies can map out the potential energy surface of the reaction, providing detailed information about the energy barriers and the geometries of the transition state structures.

For instance, computational studies on the formation of N-Nitrosodimethylamine from substituted hydrazine (B178648) derivatives during ozonation have provided new insights into the electronic nature and kinetics of the elementary reactions. researchgate.net This type of analysis could be applied to understand the synthesis or degradation pathways of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, offering a level of detail that is often difficult to obtain through experimental methods alone.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-nitro-N',N'-diphenylfuran-2-carbohydrazide |

| 3-phenylbenzo[d]thiazole-2(3H)-imine |

| 5-chloro-2-nitroanisole |

| (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide |

| nitrobenzene |

| 4-nitro-N-1H-pyrazol-3-ylbenzamide |

Mechanistic Investigations of Molecular Interactions in Biological Contexts

Profiling of Ligand-Biomolecule Interaction Modes

The cytotoxic effects of activated 5-nitro-N',N'-diphenylfuran-2-carbohydrazide are realized through direct interactions with essential cellular macromolecules, including nucleic acids and proteins, and its ability to traverse cellular membranes to reach these targets.

The reactive metabolites generated from the nitroreduction of 5-nitrofurans are known to be key mediators of DNA and RNA damage. jst.go.jp These highly reactive intermediates can interact directly with nucleic acids, leading to the formation of DNA adducts and causing strand breakage. patsnap.com Such damage critically interferes with fundamental cellular processes like DNA replication and transcription, ultimately inhibiting cell proliferation and leading to cell death. patsnap.com

Beyond covalent modification, some nitrofuran derivatives are capable of non-covalent interactions with DNA. A prominent mechanism is intercalation, where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. nih.govwikipedia.org This insertion causes a structural distortion, unwinding the helix and increasing the separation between adjacent base pairs. wikipedia.org For example, studies on the related compound nitrofurantoin (B1679001) have demonstrated its ability to bind to DNA through an intercalative mode. nih.gov This interaction was found to be strong and resulted in a significant increase in the thermal stability of the DNA molecule. nih.gov

| Parameter | Finding for Nitrofurantoin-DNA Interaction |

| Binding Mode | Intercalation. nih.gov |

| Association Constant (k) | 5.04 x 10⁶ M⁻¹. nih.gov |

| Binding Sites per Nucleotide (n) | 0.015. nih.gov |

| Helix Unwinding Angle | 10 degrees. nih.gov |

| Effect on Thermal Melting Temperature (Tm) | Increase of 6°C. nih.gov |

In addition to covalent interactions by activated metabolites, the parent furan (B31954) derivatives can also engage in non-covalent binding with proteins. Studies on structurally related benzofuran (B130515) derivatives show that they can bind to serum albumins, which are major transport proteins in the bloodstream. mdpi.com This type of binding, often influenced by the hydrophobicity of the compound, suggests that serum proteins could act as carriers, influencing the distribution of the compound in a biological system. mdpi.comnih.gov Such interactions can induce conformational changes in the protein structure.

The journey of a 5-nitrofuran compound to its intracellular targets begins with its passage across the cell membrane. nih.gov The efficiency of this cellular uptake is a critical determinant of its biological activity. For some nitrofurans, this process is not merely passive diffusion but involves active transport mechanisms. For instance, studies using a cell culture model of lactation have indicated the presence of a basolateral active uptake mechanism for nitrofurantoin, highlighting that specific transporters may be involved in its cellular entry. nih.gov

The general model for the cellular interaction of a compound like 5-nitro-N',N'-diphenylfuran-2-carbohydrazide is as follows:

The parent compound crosses the cell membrane, potentially aided by transport proteins.

Once inside the cell, it is recognized as a substrate by intracellular nitroreductases.

The enzymes reduce the 5-nitro group, generating a cascade of highly reactive and unstable intermediates.

These reactive species then diffuse through the cytoplasm and attack a wide range of nucleophilic targets, including DNA, RNA, and various proteins, leading to widespread cellular dysfunction and death. nih.gov

Rigorous Elucidation of Structure-Activity Relationships for Molecular Interactions

Impact of Furan Ring Substitution on Interaction Affinity and Specificity

The furan ring serves as a core scaffold for this class of compounds, and substitutions on this ring can significantly modulate biological activity. researchgate.netijrti.orgnih.gov While specific research on 5-nitro-N',N'-diphenylfuran-2-carbohydrazide is limited, studies on analogous 5-nitrofuran derivatives provide valuable insights into how ring substitutions influence interaction affinity and specificity.

Alterations at the C2 and C5 positions of the furan ring are particularly influential. The side chain at the C2 position is thought to define the molecule's selectivity by influencing how it fits into the binding pocket of a specific biological target. nih.gov For instance, studies on a series of 5-nitrofuran derivatives revealed that the nature of the substituent at the C2 position dictates the compound's potency against various microbial strains. mdpi.com

In one study, late-stage functionalization was used to introduce various substituents—such as hydroxyl, methyl, azido, and cyano groups—onto the furan ring of parent 5-nitrofuran drugs. rsc.org This modification led to a range of antibacterial activities, highlighting the sensitivity of the biological effect to the chemical nature of the ring substituent. rsc.org For example, quantitative structure-activity relationship (QSAR) analyses on different sets of nitrofuran derivatives showed that the electronic properties of substituents, rather than their hydrophobicity, were key determinants of antibacterial activity. nih.govresearchgate.net

Furthermore, research on 5-nitrofuran derivatives with fatty acid hydrazides demonstrated that increasing the length of an aliphatic chain in the hydrazide moiety could enhance antineoplastic properties. nih.gov Specifically, the propionic acid derivative was more effective than the acetic and formic acid derivatives. nih.gov This suggests that steric bulk and lipophilicity of the C2-substituent play a role in modulating activity.

| Furan Ring Modification | Observed Effect on Biological Activity | Compound Series Example | Reference |

|---|---|---|---|

| Varied C2 Side Chain | Defines selectivity and fit into target binding pocket | General 5-Nitrofuran Derivatives | nih.gov |

| C-H Functionalization (e.g., -OH, -CH3, -N3, -CN) | Modulates antibacterial potency | Modified Furazolidone | rsc.org |

| Varied Benzofuranone Substituents | Activity correlates with electronic properties (Hammett constant, reduction potential) | (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | nih.govresearchgate.net |

| Increased Aliphatic Chain Length in C2 Hydrazide | Enhanced differentiation-inducing properties in leukaemic cells | 5-Nitrofuran derivatives of fatty acid hydrazides | nih.gov |

| Hydroxylation at C4 Position | Formation of oxidative metabolites | Nitrofurazone (B1679002), Furazolidone, Nitrofurantoin | nih.gov |

Functional Role of the Nitro Group in Redox-Activated Mechanisms

The 5-nitro group is not a passive structural element; it is a critical functional component essential for the bioactivity of this class of compounds. nih.gov Nitrofurans are prodrugs that require intracellular reductive activation to exert their biological effects. nih.govnih.govasm.org This activation is typically mediated by bacterial nitroreductase (NTR) enzymes. nih.govresearchgate.net

The mechanism involves the reduction of the nitro group to generate highly reactive intermediates. researchgate.net There are two main types of nitroreductases involved:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze a two-electron reduction of the nitro group to form nitroso and hydroxylamine (B1172632) derivatives. nih.govnih.gov These reactive species are believed to be responsible for damaging cellular macromolecules, including DNA, RNA, and proteins, leading to cytotoxic effects. nih.govmcmaster.ca

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a one-electron reduction to create a nitro anion radical. nih.govasm.org In the presence of oxygen, this radical can be futilely re-oxidized back to the parent nitrofuran, generating superoxide (B77818) radicals in the process. asm.org This redox cycling contributes to oxidative stress within the cell. nih.gov

The redox potential of the 5-nitro group is a key determinant of the compound's spectrum of activity and the types of enzymes that can activate it. The reduction of the nitro group is a necessary step for activity, although it may not be the sole rate-determining factor. nih.govresearchgate.net The generation of these reactive intermediates allows nitrofurans to target multiple vital metabolic processes simultaneously, which may contribute to their robustness against the development of resistance. researchgate.net

While redox cycling and the generation of reactive intermediates are considered primary mechanisms, some studies suggest that nitro-reduction independent toxicity may also play a role. nih.gov However, the core of the molecule's function remains its capacity to be activated via the reduction of its nitro group, which acts as a "warhead" to covalently modify biological targets. nih.gov

Influence of N',N'-diphenyl Substitution on Conformational Locking and Binding Geometry

The N',N'-diphenyl substitution on the hydrazide moiety of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide is expected to exert significant influence over the molecule's three-dimensional shape, flexibility, and interaction with biological targets. While direct conformational studies on this specific molecule are not available, research on related N-acylhydrazones (NAHs) and N,N'-disubstituted ureas provides a basis for understanding these effects. rcsi.commdpi.comresearchgate.net

The hydrazide (or N-acylhydrazone) linkage is known to exist as a mixture of conformers in solution due to restricted rotation around the amide C-N bond and the N-N bond. mdpi.com The introduction of bulky substituents, such as phenyl groups, can profoundly alter the conformational preferences. researchgate.net

Key influences of the N',N'-diphenyl groups include:

Steric Hindrance: The two phenyl groups introduce significant steric bulk. This hindrance can restrict rotation around the N-N and N-C bonds, effectively "locking" the molecule into a more limited set of preferred conformations. researchgate.net This reduction in conformational flexibility can be advantageous for binding affinity, as it minimizes the entropic penalty upon binding to a receptor.

Conformational Preference: In N-acylhydrazones, methylation of the amide nitrogen has been shown to shift the conformational equilibrium from an antiperiplanar to a synperiplanar conformation. rcsi.com The bulky diphenyl groups would likely induce a strong conformational preference to minimize steric clashes, potentially favoring a specific geometry that is optimal for fitting into a binding site.

Disruption of Planarity: Large substituents can force the molecule out of a planar conformation. rcsi.comresearchgate.net While the furan ring and the hydrazide moiety may prefer some degree of planarity to maximize electronic conjugation, the steric repulsion between the two phenyl groups and with the rest of the molecule could lead to a twisted, non-planar structure. This specific three-dimensional shape is crucial for molecular recognition by a target protein or enzyme.

Binding Interactions: The phenyl groups themselves can participate in binding through hydrophobic and π-stacking interactions with aromatic residues in a protein's active site. The defined spatial orientation of these rings, dictated by the conformational locking, would determine the geometry and strength of these interactions.

Advanced Applications and Material Science Potential

Strategic Utility as Synthetic Building Blocks for Complex Organic Architectures

The 5-nitro-N',N'-diphenylfuran-2-carbohydrazide molecule is a versatile scaffold for the synthesis of more complex organic structures. The carbohydrazide (B1668358) functional group is a well-established and reactive intermediate used in the construction of a wide array of heterocyclic compounds, which are fundamental to many pharmaceuticals and functional materials. nbinno.comajgreenchem.com Its ability to undergo condensation and derivatization reactions allows for the precise construction of target molecules. nbinno.com

The primary reactive sites of this compound include:

The Hydrazide Moiety (-CONHNH-): This group can readily react with aldehydes, ketones, and carboxylic acid derivatives to form hydrazones, oxadiazoles (B1248032), pyrazoles, and other important heterocyclic systems. ajgreenchem.comchemicalbook.com

The Nitro Group (-NO2): The electron-withdrawing nature of the nitro group activates the furan (B31954) ring, making it susceptible to nucleophilic substitution reactions. Furthermore, the nitro group itself can be reduced to an amino group, providing a pathway to a different class of derivatives, such as amino-furan compounds, which can then be further functionalized. nih.gov

The Furan Ring: As an electron-rich aromatic system, the furan ring can participate in various electrophilic substitution and cycloaddition reactions, allowing for the construction of elaborate molecular frameworks. researchgate.net

The presence of the two phenyl groups on the terminal nitrogen atom offers steric bulk, which can be used to direct the regioselectivity of reactions at the hydrazide moiety. This strategic placement can influence the conformation and properties of the resulting complex molecules. The combination of these reactive features makes 5-nitro-N',N'-diphenylfuran-2-carbohydrazide a valuable precursor for creating novel compounds with potential applications in medicinal chemistry and material science. researchgate.netnih.gov

Development and Characterization of Fluorescent Probes and Sensors

Fluorescent probes are indispensable tools for visualizing and quantifying specific analytes in biological and environmental systems. nih.gov The design of these probes often involves integrating a fluorophore (a light-emitting unit) with a specific recognition site (a receptor) for the target analyte. The interaction between the receptor and the analyte induces a change in the fluorescence signal. rsc.orgresearchgate.net

The 5-nitro-N',N'-diphenylfuran-2-carbohydrazide scaffold contains the necessary components to be explored for the development of fluorescent sensors:

Fluorophore Potential: Furan-hydrazone derivatives have been successfully utilized as fluorescent probes. x-mol.netciac.jl.cnbohrium.comrsc.org The extended π-conjugation system involving the furan ring and the hydrazide linker can give rise to fluorescence.

Recognition Moiety: The carbohydrazide group can act as a binding site for various analytes, including metal ions and anions, through hydrogen bonding or coordination. x-mol.net

Fluorescence Modulation: The 5-nitro group typically acts as a fluorescence quencher due to its strong electron-withdrawing nature. This property is highly advantageous for designing "turn-on" fluorescent probes. In its native state, the molecule's fluorescence would be quenched. Upon reaction or binding of an analyte that alters the electronic properties of the nitro group (e.g., through reduction), the quenching effect could be diminished, leading to a significant increase in fluorescence intensity. This mechanism, known as photoinduced electron transfer (PET), is a common strategy in probe design. nih.govrsc.org

Studies on similar furan/thiophene-based fluorescent hydrazones have demonstrated their ability to detect anions like fluoride (B91410) and cyanide through fluorescence quenching. x-mol.net Furthermore, benzofuran (B130515) derivatives containing a nitro group have been identified as valuable fluorescent probes for medical imaging. nih.gov By modifying the diphenyl groups with various substituents, it would be possible to fine-tune the photophysical properties and selectivity of sensors derived from this scaffold.

Table 1: Potential Sensing Applications Based on Structural Analogs

| Analog Structure | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Furan/Thiophene-based Hydrazones | F⁻, CN⁻ | Fluorescence Quenching / Color Change | x-mol.net |

| Pyrenyl-furan Hydrazone | Trinitrotoluene (TNT) | Photoinduced Electron Transfer (PET) Quenching | bohrium.comrsc.org |

| Coumarin-based Hydrazone | Cu²⁺ | Fluorescence Quenching | researchgate.net |

| Benzofuran Derivatives | Biomolecules (e.g., Lysine) | Conjugation for Medical Imaging | nih.gov |

Exploratory Applications in Polymer and Resin Composite Technologies

Furan-based compounds, primarily derived from renewable resources like furfural, are key components in the production of furan resins. These polymers are known for their excellent thermal stability, high strength, and resistance to chemical attack by acids and bases. wikipedia.orgacs.org They are commonly used as binders for sand castings in foundries and in the manufacturing of composites. wikipedia.org

The incorporation of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide into polymer structures could offer novel properties:

As a Monomer or Curing Agent: The carbohydrazide functional group is reactive and can be used as a curing agent for epoxy resins or as a monomer in polycondensation reactions. atamanchemicals.comwikipedia.org For instance, it could react with diacids or diisocyanates to form polyamides or polyureas, respectively, embedding the nitrofuran and diphenyl moieties into the polymer backbone.

Property Modification: The rigid furan ring and the bulky diphenyl groups would likely enhance the thermal stability and mechanical strength of the resulting polymer. Cured furan resins are known to be thermally stable, with some grades usable at temperatures up to 150°C. wikipedia.org The polar nitro group could improve adhesion properties and alter the solubility of the polymer.

Flame Retardancy: Some furan-based epoxy resins have demonstrated outstanding flame retardancy, characterized by low heat release and the formation of a protective carbon wall (char). rsc.org The nitrogen-rich structure of the carbohydrazide and the presence of aromatic rings could contribute positively to the flame-retardant properties of materials incorporating this compound.

Research into lignin-based furan resins and bio-based furan epoxy resins highlights the ongoing effort to develop sustainable polymers. acs.orgrsc.orgmdpi.com The unique combination of functional groups in 5-nitro-N',N'-diphenylfuran-2-carbohydrazide makes it a candidate for creating specialized polymers with enhanced thermal, mechanical, or flame-retardant characteristics.

Coordination Chemistry: Formation of Metal Complexes and Investigation of Their Electronic and Structural Properties

Carbohydrazide derivatives and their corresponding hydrazones are excellent ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen). ijsr.netscispace.com They can coordinate with a wide range of transition metal ions to form stable metal complexes with diverse geometries and interesting electronic properties. researchgate.netnih.gov

For 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, the primary coordination sites are expected to be the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group. In its hydrazone derivatives (formed by reaction with an aldehyde or ketone), the azomethine nitrogen (-N=CH-) also becomes a key coordination site. ijsr.netresearchgate.net

Studies on analogous furan-2-carbohydrazide (B108491) and benzofuran-2-carbohydrazide ligands have shown that they can act as bidentate or tridentate ligands, coordinating with metal ions such as Co(II), Ni(II), and Cu(II) to form complexes with octahedral or square planar geometries. ijsr.netscispace.comresearchgate.net The coordination typically involves the carbonyl oxygen and the azomethine nitrogen, forming stable five- or six-membered chelate rings. researchgate.net

The electronic properties of the resulting metal complexes would be significantly influenced by the substituents on the ligand.

The 5-nitrofuran group , being strongly electron-withdrawing, would affect the electron density on the donor atoms, thereby influencing the stability and redox properties of the metal complex.

The N',N'-diphenyl groups provide steric hindrance that can control the stoichiometry and geometry of the complex, potentially favoring the formation of mononuclear complexes over polynuclear structures.

The synthesis of platinum complexes with 5-nitro-2-furancarbohydrazides has been explored for therapeutic applications, indicating the capacity of this scaffold to coordinate with heavy metals. nih.gov The study of such complexes is crucial for understanding their structure-property relationships and exploring their potential in catalysis, sensing, or as novel materials with unique magnetic or optical properties.

Table 2: Coordination Behavior of Structurally Related Furan-Carbohydrazide Ligands

| Ligand Type | Metal Ions | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Furan-2-carbohydrazide Hydrazone | Co(II), Ni(II), Cu(II) | Tridentate (ONO) | Octahedral | ijsr.netresearchgate.net |

| Benzofuran-2-carbohydrazide Hydrazone | Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Bidentate (ON) | Varies (e.g., Tetrahedral, Octahedral) | researchgate.net |

| Naphthofuran-2-carbohydrazide Oxime | Co(II), Ni(II), Cu(II), Cd(II), Hg(II) | Bidentate | Octahedral / Tetrahedral | nih.gov |

| 5-Nitro-2-furancarbohydrazide | Pt(II) | Bidentate | Square Planar (assumed) | nih.gov |

Advanced Photochemical Behavior and Mechanistic Photodegradation Studies

The photochemical behavior of nitrofuran derivatives is a subject of significant environmental and chemical interest, as these compounds can undergo degradation upon exposure to light. nih.gov Studies on related compounds like nitrofurantoin (B1679001) and nitrofurazone (B1679002) provide insight into the likely photodegradation pathways of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide.

The key photochemical processes for nitrofuran compounds generally involve:

Photoisomerization: For nitrofuran derivatives containing a C=N double bond (like hydrazones), a rapid trans-cis (or E/Z) photoisomerization can occur upon UV excitation. nih.govresearchgate.net

Photohydrolysis and Ring Opening: Following excitation, the nitrofuran ring can undergo hydrolysis, leading to the opening of the heterocyclic ring and the formation of aldehyde and other degradation products. researchgate.net

Photosubstitution of the Nitro Group: The nitro group can be substituted by other nucleophiles present in the solution, such as hydroxyl or chloride ions, a process that is induced by UV-A irradiation. researchgate.net

Homolytic Bond Cleavage: The N-N bond within the hydrazide or hydrazone linker can undergo homolytic cleavage under irradiation. researchgate.net

Photocatalysis, particularly using titanium dioxide (TiO₂), has been shown to be an effective method for the complete degradation and mineralization of nitrofuran antibiotics. semanticscholar.orgnih.gov The process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the nitrofuran molecule, leading to its breakdown into smaller, less harmful compounds. nih.gov

The expected photodegradation of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide would likely proceed through a combination of these pathways, with the initial steps involving the reactive nitrofuran moiety. The stability of the diphenyl-substituted nitrogen and the carbohydrazide bond under photochemical stress would be a key area for mechanistic investigation. Understanding these degradation pathways is crucial for assessing the environmental fate of such compounds and for developing advanced oxidation processes for their removal from water sources.

Conclusion and Future Research Trajectories

Synthesis of Key Academic Findings on 5-nitro-N',N'-diphenylfuran-2-carbohydrazide

A thorough review of published academic literature reveals a significant lack of specific data on 5-nitro-N',N'-diphenylfuran-2-carbohydrazide. Research in the broader family of 5-nitrofuran-2-carbohydrazides has shown that these compounds can serve as valuable intermediates in the synthesis of various heterocyclic systems and as potential antimicrobial and antitubercular agents. nih.gov For instance, studies on related hydrazones have demonstrated significant antibacterial activity against a range of pathogens. nih.gov However, no dedicated studies detailing the synthesis, chemical properties, or biological activity of the N',N'-diphenyl substituted variant could be identified.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The absence of literature on 5-nitro-N',N'-diphenylfuran-2-carbohydrazide represents a critical knowledge gap. The following are key unexplored research avenues:

Synthesis and Characterization: There are no published methods for the synthesis of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide. The development of a reliable synthetic route and full characterization of the compound (e.g., using NMR, IR, and mass spectrometry, and X-ray crystallography) is the first and most crucial step.

Chemical Stability and Reactivity: The chemical properties of the title compound are unknown. Investigations into its stability under various conditions (pH, temperature, light) and its reactivity with different chemical reagents would provide valuable insights.

Biological Activity Screening: The biological effects of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide are completely unexplored. A comprehensive screening against a panel of bacterial and fungal strains, as well as various cancer cell lines, could reveal potential therapeutic applications.

Mechanism of Action Studies: Should any biological activity be identified, subsequent studies to elucidate the mechanism of action would be paramount. For many 5-nitrofuran derivatives, their antimicrobial effect is associated with the enzymatic reduction of the nitro group to reactive intermediates that can damage cellular macromolecules. researchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with different substituents on the phenyl rings would be essential for establishing structure-activity relationships.

Conceptual Framework for Novel Derivative Design Aimed at Mechanistic Probes

Given the blank slate that 5-nitro-N',N'-diphenylfuran-2-carbohydrazide represents, a conceptual framework for the design of novel derivatives can be proposed to probe potential mechanisms of action.

Modulation of Electronic Properties: The electronic nature of the phenyl rings can be systematically altered by introducing electron-donating or electron-withdrawing groups. This would allow for a systematic study of how the electronic properties of the diphenylamino moiety influence the reduction potential of the nitro group and, consequently, the biological activity.

Introduction of Reporter Groups: The incorporation of fluorescent tags or other reporter groups onto the phenyl rings could enable the use of these derivatives as chemical probes to visualize their cellular uptake, subcellular localization, and potential interactions with biological targets.

Steric Modifications: Varying the steric bulk of the substituents on the phenyl rings could provide insights into the size and shape of a potential binding pocket in a biological target.

Interactive Data Table of Related 5-Nitrofuran Derivatives

Since no experimental data exists for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, the following table presents data for related compounds to provide context for the potential properties of this class of molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | Reference |

| 5-Nitro-2-furaldehyde semicarbazone (Nitrofurazone) | C6H6N4O4 | 198.14 | Antibacterial | researchgate.net |

| Nifuroxazide | C12H9N3O5 | 275.22 | Antibacterial | researchgate.net |

| 5-nitro-N'-[(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide | C10H6N4O6 | 278.18 | Not specified | chemrxiv.org |

| A sulfonamide derivative of 5-nitrofuran-2-carbohydrazide (B3271388) (21f) | Not Specified | Not Specified | Broad-spectrum antimicrobial and antimycobacterial activity | nih.gov |

Prospective Interdisciplinary Research Opportunities and Collaborations

The exploration of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide and its derivatives offers numerous opportunities for interdisciplinary collaboration:

Synthetic and Medicinal Chemistry: Synthetic organic chemists would be essential for developing efficient synthetic routes, while medicinal chemists would guide the design of new derivatives with improved potency and selectivity.

Microbiology and Infectious Diseases: Collaborations with microbiologists would be crucial for evaluating the antimicrobial activity of the synthesized compounds against a wide range of clinically relevant pathogens, including drug-resistant strains.

Biochemistry and Molecular Biology: Biochemists and molecular biologists could investigate the mechanism of action of any active compounds, identifying their cellular targets and pathways they modulate.

Computational Chemistry: Computational chemists could employ molecular modeling and docking studies to predict the binding of these compounds to potential targets and to rationalize structure-activity relationships. nih.gov

Pharmacology and Toxicology: Should promising lead compounds emerge, pharmacologists and toxicologists would be needed to evaluate their efficacy and safety in preclinical models. The toxicity of nitrofuran compounds is a known concern, and careful evaluation would be necessary. researchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic protocols for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves coupling 5-nitro-2-furoic acid derivatives with substituted phenylhydrazines. A representative method includes:

- Step 1: Condensation of 5-nitro-2-furoic acid hydrazide with aromatic aldehydes (e.g., substituted benzaldehydes) under acidic conditions (e.g., glacial acetic acid in ethanol) .

- Step 2: Purification via recrystallization or column chromatography.

- Characterization: Intermediates and final products are analyzed using 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. What analytical techniques are critical for verifying the structure and purity of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide?

- NMR Spectroscopy: Assigns proton and carbon environments (e.g., distinguishing the nitro group’s deshielding effects on the furan ring) .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves conformational disorder in the solid state (e.g., syn/anti arrangements of carbonyl and furyl oxygen atoms) .

Q. What are the primary biological activities reported for this compound?

- Antimycobacterial Activity: Demonstrated against Mycobacterium tuberculosis (MTB) in log and starved-phase cultures, with IC50 values <10 µM for optimized derivatives .

- Enzyme Inhibition: Inhibits MTB isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between in vitro and computational studies?

- Case Example: If a derivative shows strong in silico binding to ICL but weak in vitro activity, consider:

- Solubility Issues: Use logP calculations and experimental solubility profiling in assay media .

- Metabolic Instability: Perform stability studies in biological matrices (e.g., plasma) using LC-MS .

- Off-Target Effects: Combine proteomics and transcriptomics to identify unintended interactions .

Q. What strategies optimize the synthesis of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide under varying reaction conditions?

- Solvent Effects: Ethanol promotes higher yields than DMF due to better solubility of intermediates .

- Catalyst Screening: Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to reduce reaction time .

- Temperature Control: Maintain 60–80°C to avoid nitro group decomposition, monitored via TLC .

Q. How do computational methods like molecular docking enhance the design of derivatives with improved bioactivity?

- Target Selection: Dock derivatives into the ICL active site (PDB: 1F8I) to prioritize compounds with favorable hydrogen bonding (e.g., interactions with Arg228) .

- Pharmacophore Modeling: Identify essential features (e.g., nitro group orientation, hydrazide flexibility) using tools like Schrödinger’s Phase .

- ADMET Prediction: Use QikProp to filter candidates with poor permeability or high hepatotoxicity risk .

Q. What are the key stability challenges for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide in solution, and how are they mitigated?

- Nitro Group Reactivity: Avoid prolonged exposure to methanol, which can lead to decomposition (evidenced by color changes from yellow to brown) .

- Light Sensitivity: Store solutions in amber vials under inert gas (N2/Ar) to prevent photodegradation .

- pH-Dependent Hydrolysis: Use buffered aqueous solutions (pH 6–7) for biological assays .

Methodological Notes for Data Interpretation

- Structural Ambiguity: If NMR signals for the furan ring are split (e.g., due to rotational isomers), use variable-temperature NMR to resolve dynamic disorder .

- Biological Assay Variability: Normalize activity data against positive controls (e.g., isoniazid for MTB) and report IC50 values with 95% confidence intervals .

- Crystallographic Disorder: When X-ray data shows partial occupancy (e.g., 57.5% syn vs. 42.5% anti), refine structures using dual-conformation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.